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Compound of Interest

Compound Name: (Rac)-MGV354

Cat. No.: B12425834

(Rac)-MGV354 is a potent, racemic small molecule activator of soluble guanylate cyclase
(sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway. This document provides a
comprehensive technical overview of its chemical properties, synthesis, mechanism of action,
and key experimental data, tailored for researchers, scientists, and professionals in drug
development.

Chemical Structure and Properties

(Rac)-MGV354 is the racemic mixture of the two enantiomers of MGV354. Its chemical
structure and fundamental properties are summarized below.
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Property Value Reference

(Rac)-1-(6-(3-((4-(1-
(cyclopropanecarbonyl)piperidi
n-4-yl)-2-

IUPAC Name methylphenyl)amino)-2,3- [1]
dihydro-1H-inden-4-yl)pyridin-
2-yI)-5-methyl-1H-pyrazole-4-

carboxylic acid

Molecular Formula C35H37Ns03 [2][3]

Molecular Weight 575.7 g/mol [2][3]

CAS Number 1852495-86-3 [2][3]

Appearance Solid [3]

Solubility DMSO [2]
Synthesis

The synthesis of the enantiomerically pure (S)-MGV354 has been reported by Ehara et al. in
the Journal of Medicinal Chemistry. As (Rac)-MGV354 is the racemic mixture, a non-
stereoselective variation of this synthesis or a separate racemic synthesis would be employed.
The synthesis involves a multi-step sequence culminating in the coupling of key intermediates.

Note: The detailed, step-by-step synthesis protocol for (S)-MGV354 is available in the
supporting information of the cited publication. Researchers should refer to this for precise
experimental conditions, reagent quantities, and purification methods.[1]

Mechanism of Action: Activation of Soluble
Guanylate Cyclase

(Rac)-MGV354 functions as an activator of soluble guanylate cyclase (sGC), a key enzyme in
the nitric oxide (NO) signaling pathway. This pathway plays a crucial role in various
physiological processes, including vasodilation, neurotransmission, and inhibition of platelet
aggregation.
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Under normal physiological conditions, NO binds to the ferrous (Fe2*) heme group of sGC,
triggering a conformational change that activates the enzyme to produce cyclic guanosine
monophosphate (cGMP) from guanosine triphosphate (GTP). However, in disease states
associated with oxidative stress, the heme iron can be oxidized to the ferric (Fe3*) state,
rendering sGC insensitive to NO.

MGV 354 exhibits a preference for this oxidized, heme-free form of sGC. By binding to the
enzyme, it allosterically induces a conformational change that restores its catalytic activity,
leading to increased cGMP production even in the absence of NO. This makes (Rac)-MGV354
a promising therapeutic agent for conditions characterized by impaired NO signaling.
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Intervention with MGV 354

_________________ >
(Rac)-MGV354 Binds Activates Activated sGC Catalyzes
ac)-
sGC (Oxidized Fe3+)

Pathological State (Oxidative Stress)

sGC (Reduced Fe2+)

Oxidation

No Activation

sGC (Oxidized Fe3+)
Heme-free

Oxidative_Stress

Normal Physiology

Click to download full resolution via product page

Figure 1. Mechanism of sGC activation by (Rac)-MGV354.

Biological Activity and Pharmacological Data
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The biological activity of MGV354 has been characterized through various in vitro and in vivo
studies.

In Vitro Potency

The potency of MGV354 as an sGC activator has been determined in different cell lines.

Cell Line ECso (nM) Reference
CHO <0.5 [21[3]
GTM-3E 5 [2][3]

Binding Affinity to sGC

Binding studies have demonstrated that MGV354 preferentially binds to the oxidized form of
sGC.

sGC State Kd (pM) Bmax Reference
Oxidized 0.49 4340 [4]
Reduced 0.15 630 [4]

These data indicate a 7-fold greater maximal binding (Bmax) to the oxidized sGC compared to
the reduced form.[4]

Preclinical and Clinical Development

(Rac)-MGV354 was investigated as a potential topical treatment for glaucoma due to its ability
to lower intraocular pressure (IOP) in preclinical models.[4][5] A clinical trial (NCT02743780)
was conducted to evaluate its safety, tolerability, and efficacy in patients with ocular
hypertension or glaucoma.[6] While the compound demonstrated a good safety profile, it did
not show a statistically significant effect in lowering IOP in humans compared to the vehicle.[7]
Subsequent research has focused on understanding the metabolic differences between
preclinical species and humans to explain this discrepancy.
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Key Experimental Protocols
sGC Binding Assay (Affinity Selection-Mass

Spectrometry)
This protocol outlines the method used to determine the binding affinity of MGV354 to soluble

guanylate cyclase.
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Protein Preparation

Gurify sGC proteir)
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(Dilute sGCt0 0.5 uM)
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Cell Culture and Treatment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12425834?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/29498522/
https://pubmed.ncbi.nlm.nih.gov/29498522/
https://pubmed.ncbi.nlm.nih.gov/29498522/
https://pubmed.ncbi.nlm.nih.gov/29498522/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00007
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.8b00007
https://impactfactor.org/PDF/IJPQA/11/IJPQA,Vol11,Issue1,Article8.pdf
https://www.researchgate.net/publication/26402701_An_optimized_synthesis_of_a_key_pharmaceutical_intermediate_methyl_4-1-oxopropylphenylaminopiperidine-4-carboxylate
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793771/
https://www.medchemexpress.com/mce_publications/29610853.html
https://www.benchchem.com/product/b12425834#rac-mgv354-chemical-structure-and-properties
https://www.benchchem.com/product/b12425834#rac-mgv354-chemical-structure-and-properties
https://www.benchchem.com/product/b12425834#rac-mgv354-chemical-structure-and-properties
https://www.benchchem.com/product/b12425834#rac-mgv354-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12425834?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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